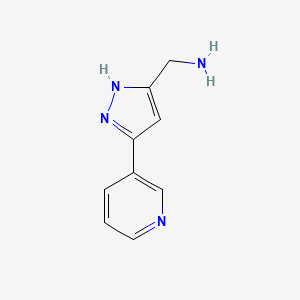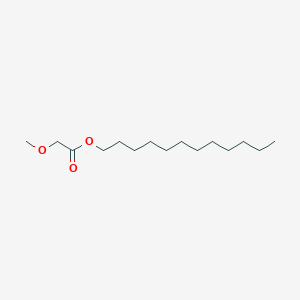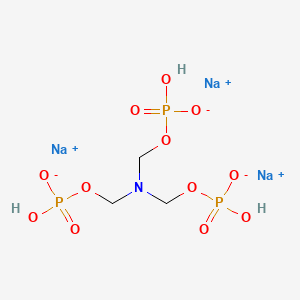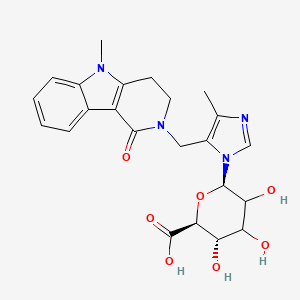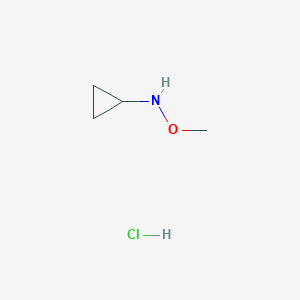
N-methoxycyclopropanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl methoxylamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a specialty product used in various scientific research applications, particularly in the field of proteomics . This compound is known for its unique structure, which includes a cyclopropyl group attached to a methoxylamine moiety, making it a valuable reagent in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cyclopropyl methoxylamine hydrochloride typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . The reaction conditions are moderate, avoiding the use of toxic substances such as sulfur dioxide and sodium nitrite, which are commonly used in other production processes .
Industrial Production Methods
In industrial settings, the production of cyclopropyl methoxylamine hydrochloride can be scaled up using a similar synthetic route. The process involves the preparation of acetyl hydroxylamine, followed by acetyl methoxyamine, and finally, methoxylamine hydrochloride . This method is efficient and environmentally friendly, reducing the emission of waste gases such as nitric oxide.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl methoxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: The methoxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include methyl lithium for deprotonation, organolithium compounds for nucleophilic substitution, and various oxidizing agents for oxidation reactions . The reaction conditions typically involve moderate temperatures and the use of polar organic solvents.
Major Products Formed
The major products formed from these reactions include imines, amines, and oximes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cyclopropyl methoxylamine hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of cyclopropyl methoxylamine hydrochloride involves the inhibition of base excision repair (BER) pathways. The compound covalently binds to apurinic/apyrimidinic (AP) DNA damage sites, blocking the cleavage of base excision repair glycosylates . This disruption increases the amount of cytotoxic adducts
Propriétés
Formule moléculaire |
C4H10ClNO |
|---|---|
Poids moléculaire |
123.58 g/mol |
Nom IUPAC |
N-methoxycyclopropanamine;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c1-6-5-4-2-3-4;/h4-5H,2-3H2,1H3;1H |
Clé InChI |
UWYCVINMMQDBEE-UHFFFAOYSA-N |
SMILES canonique |
CONC1CC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)
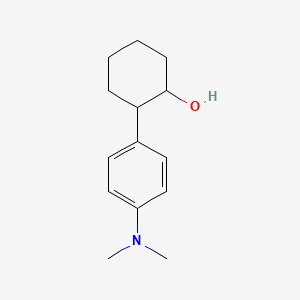
![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
![2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)
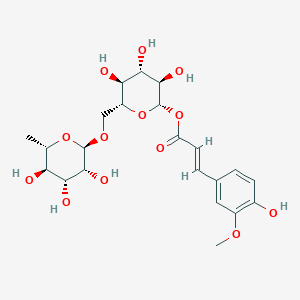
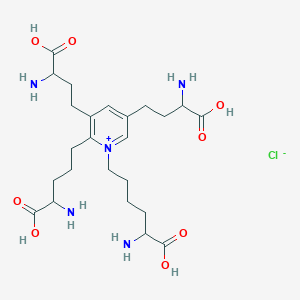
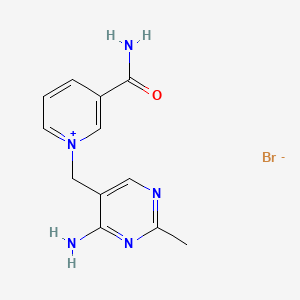
![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)
